molecular formula C17H17N3O4 B4761879 1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4761879
M. Wt: 327.33 g/mol
InChI Key: PNCOJPJNIRTHLL-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique pyrido[2,3-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core:

    Introduction of the 2-Methoxyethyl Group:

    Attachment of the 3-Methoxyphenyl Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitutions.

Major Products:

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced forms of the original compound with altered functional groups.

    Substitution Products: Compounds with substituted functional groups at reactive sites.

Scientific Research Applications

1-(2-Methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of novel compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biochemical processes.

Comparison with Similar Compounds

  • 1-(2-Methoxyethyl)-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • 1-(2-Methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness: 1-(2-Methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the 3-methoxyphenyl group, in particular, may enhance its interaction with certain biological targets compared to its analogs.

Properties

IUPAC Name

1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-23-9-8-20-15-14(16(21)19-17(20)22)13(6-7-18-15)11-4-3-5-12(10-11)24-2/h3-7,10H,8-9H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCOJPJNIRTHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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